molecular formula C8H12ClN3O B13320411 6-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride

6-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride

Cat. No.: B13320411
M. Wt: 201.65 g/mol
InChI Key: WRWCDHUKJKFRRH-UHFFFAOYSA-N
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Description

6-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride is a chemical compound with a unique structure that includes a pyridine ring substituted with an aminomethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride typically involves the reaction of 6-(aminomethyl)pyridine with N-methylcarboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

6-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride
  • Substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids

Uniqueness

6-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

6-(aminomethyl)-N-methylpyridine-2-carboxamide;hydrochloride

InChI

InChI=1S/C8H11N3O.ClH/c1-10-8(12)7-4-2-3-6(5-9)11-7;/h2-4H,5,9H2,1H3,(H,10,12);1H

InChI Key

WRWCDHUKJKFRRH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC(=N1)CN.Cl

Origin of Product

United States

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